1-(2,5-Dimethyloxazol-4-yl)ethanone
Overview
Description
1-(2,5-Dimethyloxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by the presence of an oxazole ring substituted with methyl groups at positions 2 and 5, and an ethanone group at position 4. This compound is typically found as a white to light yellow powder or crystals .
Preparation Methods
The synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanone can be achieved through various methods. One common synthetic route involves the oxidation of 1-(2,5-dimethyloxazol-4-yl)ethanol using manganese (IV) oxide in chloroform at 75°C for 12 hours . The reaction mixture is then filtered, and the filtrate is evaporated to yield the desired product as a slightly yellow oil, which solidifies upon standing .
Chemical Reactions Analysis
1-(2,5-Dimethyloxazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like manganese (IV) oxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,5-Dimethyloxazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular receptors .
Comparison with Similar Compounds
1-(2,5-Dimethyloxazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Methyloxazole: Lacks the ethanone group and has different reactivity and applications.
4-Methyl-2-oxazoline: Contains a different substitution pattern on the oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBBTGITHATTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563447 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23000-12-6 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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